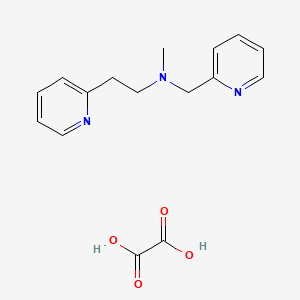
N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide, also known as BDMBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to exhibit anti-inflammatory activity, as well as antioxidant and antimicrobial properties. This compound has also been studied for its potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide is its relatively low toxicity, which makes it a promising candidate for further investigation in preclinical studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide. One area of interest is in the development of novel analogs of this compound with improved solubility and potency. Another potential direction is in the investigation of the potential applications of this compound in combination with other anticancer agents, such as chemotherapy drugs. Finally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential molecular targets for its anticancer activity.
Synthesemethoden
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide involves the reaction of 2,4-dimethylbenzenesulfonylhydrazide with salicylaldehyde in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethylbenzenesulfonohydrazide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-3-6-16(12(2)7-11)23(19,20)18-17-9-13-4-5-14-15(8-13)22-10-21-14/h3-9,18H,10H2,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBLLKHQWIKTHW-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)

![3-[2-(4-morpholinyl)-2-thioxoethyl]aniline](/img/structure/B4897329.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4897343.png)
![N-(3,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4897346.png)
![{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4897349.png)
![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4897364.png)

![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)
![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)